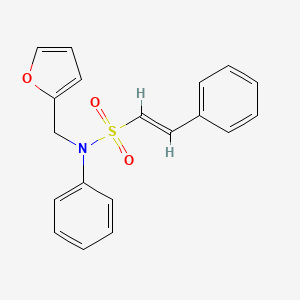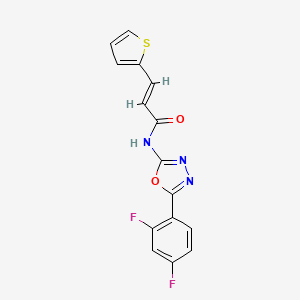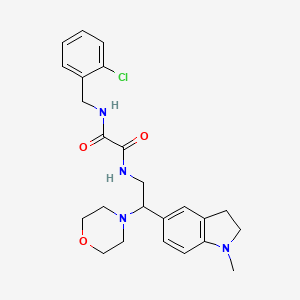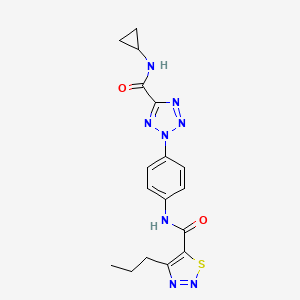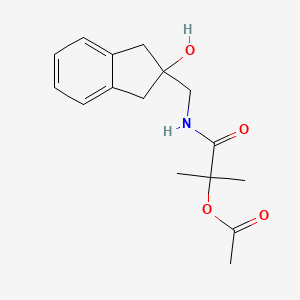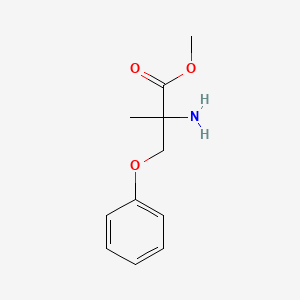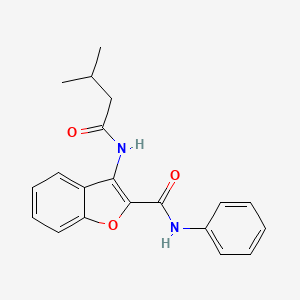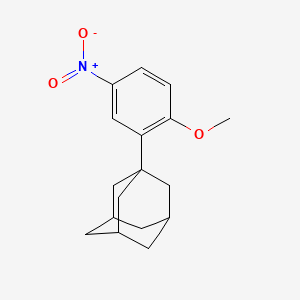![molecular formula C23H22ClN5O2 B2449980 9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-72-3](/img/structure/B2449980.png)
9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H22ClN5O2 and its molecular weight is 435.91. The purity is usually 95%.
BenchChem offers high-quality 9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties
The compound’s unique structure suggests potential anticancer activity. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies indicate that it may interfere with cell proliferation, induce apoptosis, and inhibit tumor growth. Further investigations are needed to elucidate its precise mechanisms and optimize its therapeutic potential .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases. Some studies suggest that this compound exhibits anti-inflammatory effects by modulating inflammatory pathways. Researchers have investigated its impact on cytokines, NF-κB signaling, and COX-2 expression. These findings hint at its potential as a novel anti-inflammatory agent .
Antiviral Properties
Viruses remain a global health concern. Initial in vitro studies indicate that this compound may inhibit viral replication. Researchers have explored its effects against RNA and DNA viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). However, more rigorous studies are necessary to validate its antiviral efficacy .
Cardiovascular Applications
The compound’s purine-based structure suggests possible cardiovascular benefits. Researchers have investigated its effects on blood pressure regulation, endothelial function, and platelet aggregation. Some studies propose that it may have vasodilatory properties and protect against thrombotic events .
Neuroprotective Potential
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, require innovative treatments. This compound has drawn interest due to its potential neuroprotective effects. Researchers have explored its impact on oxidative stress, mitochondrial function, and neuronal survival. Promising results warrant further investigation in animal models and clinical trials .
Antifungal Activity
Fungal infections pose a significant health burden. Some studies suggest that this compound exhibits antifungal properties against Candida species and dermatophytes. Its mechanism of action involves disrupting fungal cell membranes. However, more research is needed to assess its efficacy and safety .
Metabolic Syndrome and Diabetes
Metabolic syndrome and type 2 diabetes are multifaceted conditions. Researchers have investigated whether this compound influences glucose metabolism, insulin sensitivity, and lipid profiles. Early data hint at potential benefits, but comprehensive clinical trials are essential to validate its role in managing metabolic disorders .
Other Applications
Beyond the mentioned areas, this compound’s diverse structure invites exploration in fields like wound healing, antioxidant therapy, and drug delivery. Researchers continue to uncover its hidden potential, making it an exciting subject for further investigation .
特性
IUPAC Name |
9-(3-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-7-3-4-8-16(15)14-29-21(30)19-20(26(2)23(29)31)25-22-27(11-6-12-28(19)22)18-10-5-9-17(24)13-18/h3-5,7-10,13H,6,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUDOPZKSIKHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3CCCN4C5=CC(=CC=C5)Cl)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449897.png)

